![molecular formula C13H22N2O2S B7528947 1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7528947.png)
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene is an organic compound that belongs to the class of sulfonamides. This compound features a benzene ring substituted with a diethylsulfamoylamino group and a methyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene typically involves the reaction of 2-methylbenzene with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile. The reaction proceeds via nucleophilic substitution, where the diethylsulfamoyl chloride reacts with the amine group on the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted benzene derivatives.
科学的研究の応用
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-[1-(Diethylsulfamoylamino)ethyl]-benzene: Lacks the methyl group on the benzene ring.
1-[1-(Diethylsulfamoylamino)ethyl]-3-methylbenzene: The methyl group is positioned differently on the benzene ring.
1-[1-(Diethylsulfamoylamino)ethyl]-4-methylbenzene: Another positional isomer with the methyl group at the para position.
Uniqueness
1-[1-(Diethylsulfamoylamino)ethyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both the diethylsulfamoylamino group and the methyl group in specific positions can lead to distinct properties compared to its isomers and other related compounds.
特性
IUPAC Name |
1-[1-(diethylsulfamoylamino)ethyl]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-5-15(6-2)18(16,17)14-12(4)13-10-8-7-9-11(13)3/h7-10,12,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSROVFWKNTSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(C)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
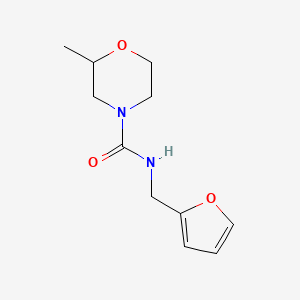
![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)
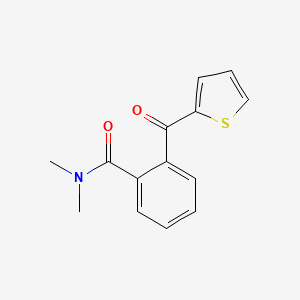
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
![2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)

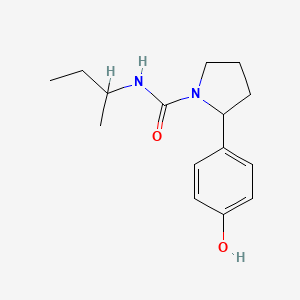

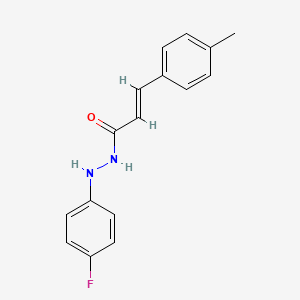
![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)

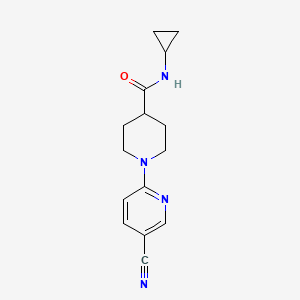
![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
